(3,4-Dimethylphenoxy)acetyl chloride synthesis and properties
(3,4-Dimethylphenoxy)acetyl chloride synthesis and properties
An In-depth Technical Guide to (3,4-Dimethylphenoxy)acetyl Chloride: Synthesis, Properties, and Applications
Introduction
(3,4-Dimethylphenoxy)acetyl chloride, with the chemical formula C₁₀H₁₁ClO₂, is a highly reactive acyl chloride derivative.[1][2] It serves as a pivotal intermediate in organic synthesis, primarily functioning as a potent acylating agent.[3][4] The high reactivity of the acyl chloride group allows for the efficient introduction of the (3,4-dimethylphenoxy)acetyl moiety into a wide range of molecules.[3] This property makes it a valuable building block in the synthesis of more complex chemical structures, particularly within the pharmaceutical and agrochemical industries for the development of new therapeutic agents and pesticides.[1][3][5]
Synthesis of (3,4-Dimethylphenoxy)acetyl Chloride
The most prevalent and efficient method for synthesizing (3,4-Dimethylphenoxy)acetyl chloride is through the chlorination of its corresponding carboxylic acid, (3,4-Dimethylphenoxy)acetic acid.[1] This conversion is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being the most common choice due to its high efficacy and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[5][6]
Alternative chlorinating agents include:
-
Phosphorus trichloride (PCl₃): An effective reagent, though the solid byproduct, phosphorous acid (H₃PO₃), can complicate purification.[5]
-
Phosphorus pentachloride (PCl₅): A powerful chlorinating agent that produces phosphorus oxychloride (POCl₃) as a byproduct.[5]
-
Oxalyl chloride ((COCl)₂): A highly effective but more expensive option, often used in smaller-scale laboratory syntheses.[7]
The thionyl chloride method is well-suited for both laboratory and pilot-plant scale-up, consistently achieving high yields and purity.[6]
Detailed Experimental Protocol: Thionyl Chloride Method
This protocol outlines the standard laboratory procedure for the synthesis of (3,4-Dimethylphenoxy)acetyl chloride from (3,4-dimethylphenoxy)acetic acid using thionyl chloride.
1. Reaction Setup:
-
A flame-dried, multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing addition funnel.
-
The top of the reflux condenser is fitted with a gas trap (e.g., a calcium chloride tube or a bubbler connected to a base solution) to neutralize the HCl and SO₂ gases produced during the reaction.[6]
2. Reagents:
-
(3,4-Dimethylphenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene, or benzene)[8][9]
3. Procedure:
-
(Charging the Reactor): (3,4-Dimethylphenoxy)acetic acid is charged into the reaction flask, followed by the addition of an anhydrous inert solvent to dissolve or suspend the acid.[6]
-
(Addition of Thionyl Chloride): Thionyl chloride (typically 1.5 to 2 equivalents) is added slowly to the stirred mixture via the addition funnel.[8] The reaction is exothermic, and a controlled addition rate is crucial to manage the temperature.
-
(Reaction): After the complete addition of thionyl chloride, the mixture is gently heated to reflux.[6] The reaction is maintained at this temperature for several hours until the evolution of gas ceases, which indicates the completion of the reaction.[6][8]
-
(Work-up): The reaction mixture is cooled to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure (rotary evaporation).
-
(Purification): The resulting crude (3,4-Dimethylphenoxy)acetyl chloride is purified by fractional distillation under reduced pressure to yield the final product as a colorless to pale yellow liquid.[1][6]
Caption: Synthesis workflow for (3,4-Dimethylphenoxy)acetyl chloride.
Physical and Chemical Properties
The properties of (3,4-Dimethylphenoxy)acetyl chloride are summarized in the table below. It is important to note that this compound is highly reactive and sensitive to moisture.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.65 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | ~20-24 °C | [1] |
| Boiling Point | ~130-133 °C | [1] |
| Solubility | Soluble in many organic solvents | [1] |
| (e.g., ether, chlorinated methane) | ||
| Reacts violently with water | [10][11] | |
| CAS Number | 75066-04-5 | [2] |
Core Reactivity and Applications
The chemistry of (3,4-Dimethylphenoxy)acetyl chloride is dominated by its function as a strong acylating agent, driven by the highly electrophilic nature of the carbonyl carbon.[3] Its primary reaction pathway is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile.[3]
Key Reactions
-
Reaction with Alcohols (Alcoholysis): It reacts readily with alcohols to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis.
-
Reaction with Amines (Aminolysis): The reaction with primary or secondary amines yields amides. This is a crucial step in the synthesis of many pharmaceuticals, allowing for the creation of diverse compound libraries for drug discovery.[3][4]
-
Hydrolysis: (3,4-Dimethylphenoxy)acetyl chloride reacts vigorously with water to hydrolyze back to (3,4-dimethylphenoxy)acetic acid and hydrochloric acid.[5] This highlights the need for anhydrous conditions during its handling and storage.[10][12]
Caption: General mechanism for nucleophilic acyl substitution.
Applications in Research and Development
As a versatile chemical intermediate, (3,4-Dimethylphenoxy)acetyl chloride is primarily used as a raw material for the synthesis of:
-
Pharmaceuticals: It is a key building block for introducing the (3,4-dimethylphenoxy)acetyl group into active pharmaceutical ingredients (APIs).[1][3] Acetylation can modify a drug's solubility, stability, and bioavailability.[13]
-
Agrochemicals: It serves as a precursor for more complex molecules with herbicidal or insecticidal properties.[1][3][5]
-
Dyes and Fine Chemicals: The acyl chloride functionality allows it to be incorporated into various organic compounds.[1]
Safety, Handling, and Storage
(3,4-Dimethylphenoxy)acetyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.[1]
-
Hazards:
-
Safe Handling:
-
Always handle in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, safety goggles, and a lab coat.[10][11]
-
Use under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent decomposition.[11][12]
-
Keep away from heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[11]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11][14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11][14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11][14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
Conclusion
(3,4-Dimethylphenoxy)acetyl chloride is a highly valuable and reactive chemical intermediate. Its utility is centered on its ability to act as a powerful acylating agent, enabling the straightforward incorporation of the (3,4-dimethylphenoxy)acetyl moiety into various substrates. While its synthesis is well-established, its corrosive and moisture-sensitive nature demands rigorous safety and handling procedures. For researchers and scientists in drug development and agrochemical synthesis, a thorough understanding of its properties and reactivity is essential for its effective and safe application in the creation of novel and complex molecules.
References
- (3,4-Dimethylphenoxy)acetyl chloride | 75066-04-5 | Benchchem. (n.d.). Benchchem.
- (3,4-Dimethoxyphenyl)acetyl chloride 98 10313-60-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 2-(3,4-dimethylphenoxy)ethanoyl chloride - ChemBK. (2024, April 9). ChemBK.
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 15). TCI Chemicals.
- SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2010, September 7). Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2025, July 9). Cayman Chemical.
- Supporting Information 1. (n.d.).
- Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. (n.d.).
- Application Note: A Scalable and Efficient Synthesis of (4-Methylphenoxy)acetyl chloride - Benchchem. (n.d.). Benchchem.
- Application Notes: (4-Methylphenoxy)acetyl chloride as a Versatile Intermediate in Pharmaceutical Synthesis - Benchchem. (n.d.). Benchchem.
- (3,4-Dimethoxyphenyl)acetyl chloride | CAS 10313-60-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- (3,4-Dimethylphenoxy)acetyl chloride| 75066-04-5 - Accel Scientific. (n.d.). Accel Scientific.
- Which Reactions Produce Acetyl Chloride? A Comprehensive Guide - Echemi. (2025, June 30). Echemi.
- THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. (n.d.). Organic Syntheses Procedure.
- Acetyl chloride - Wikipedia. (n.d.). Wikipedia.
- acetyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Acetyl Chain Applications in Pharma, Agrochemicals & Materials. (2025, October 10).
- A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.).
- Chemical Properties of Acetyl chloride (CAS 75-36-5) - Cheméo. (n.d.). Cheméo.
- What are the pharmaceutical applications of Acetyl chloride? - FAQ - Guidechem. (2023, October 5). Guidechem.
- Chloroacetyl chloride: applications in synthesis and toxicology - ChemicalBook. (2023, July 21). ChemicalBook.
Sources
- 1. chembk.com [chembk.com]
- 2. accelsci.com [accelsci.com]
- 3. (3,4-Dimethylphenoxy)acetyl chloride | 75066-04-5 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
- 14. tcichemicals.com [tcichemicals.com]
